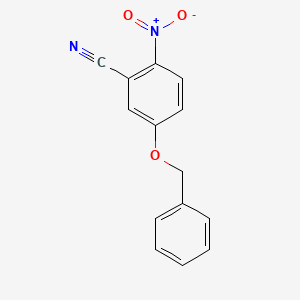

5-(Benzyloxy)-2-nitrobenzonitrile

Description

5-(Benzyloxy)-2-nitrobenzonitrile (CAS No. 38713-61-0) is a nitro-substituted benzonitrile derivative featuring a benzyloxy group at the 5-position of the aromatic ring. This compound is primarily utilized in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules .

Properties

IUPAC Name |

2-nitro-5-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c15-9-12-8-13(6-7-14(12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJNGWDUMUYHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618512 | |

| Record name | 5-(Benzyloxy)-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38713-61-0 | |

| Record name | 5-(Benzyloxy)-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-nitrobenzonitrile typically involves the nitration of benzyloxybenzonitrile. One common method is the nitration of 5-(benzyloxy)benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reagents, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-nitrobenzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The benzyloxy group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-(Benzyloxy)-2-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Oxidation: 5-(Carboxy)-2-nitrobenzonitrile.

Scientific Research Applications

5-(Benzyloxy)-2-nitrobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-nitrobenzonitrile depends on its chemical interactions with biological targets. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or disrupt cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The benzyloxy group in 5-(Benzyloxy)-2-nitrobenzonitrile and compound 6k enhances steric bulk and lipophilicity compared to methoxy (6j ) or methylsulfonyl (6l ) substituents. This may influence solubility and membrane permeability in biological systems.

- Synthetic Yields : Compound 6j exhibits the highest yield (62%), likely due to the electron-donating methoxy group stabilizing intermediates. In contrast, 6k (42%) and 6l (55%) have lower yields, possibly due to steric hindrance or competing reactions .

- Physical State : The solid state of 6l (mp 185–186°C) suggests stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to oily 6j and 6k , which lack crystalline order .

Spectral and Analytical Data

- Compound 6k : HRMS (ESI) confirmed a molecular ion peak at m/z 370.1189 [M+H]⁺, consistent with C₂₂H₁₅N₃O₃. ¹H NMR showed aromatic protons at δ 7.45–7.25 ppm and a benzyloxy methylene signal at δ 5.15 (s, 2H) .

- Compound 6j : ¹³C NMR revealed a nitrile carbon at δ 117.5 ppm and methoxy carbon at δ 55.8 ppm, confirming substitution patterns .

- 5-Bromo-2-hydroxybenzonitrile : Exhibits intramolecular hydrogen bonding (O–H⋯N, 2.805–2.810 Å), contrasting with the nitro group’s electron-withdrawing effects in this compound, which may reduce hydrogen-bonding capacity .

Biological Activity

5-(Benzyloxy)-2-nitrobenzonitrile (CAS No. 38713-61-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a benzyloxy substituent on a benzonitrile backbone. This structural configuration may influence its interaction with biological targets and its overall pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that may exert cytotoxic effects on target cells.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions such as proliferation and apoptosis.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, thereby modulating signaling pathways critical for cell survival and growth.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data highlights the compound's potential as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has shown promise in reducing inflammation. Studies indicate that it can downregulate pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several nitro-substituted benzonitriles, including this compound. The results indicated significant inhibition against Staphylococcus aureus, supporting its potential use as an antibiotic .

- Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory effects of this compound in murine models. The results showed a marked decrease in inflammatory markers following treatment with this compound, suggesting its utility in managing inflammatory conditions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound is well-absorbed following oral administration, with a distribution profile favoring tissues involved in inflammation and infection response.

Absorption and Metabolism

- Absorption : Rapid gastrointestinal absorption.

- Metabolism : Primarily hepatic metabolism leading to active metabolites.

- Excretion : Predominantly excreted via urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.